molecular formula C20H26N2O4S B11305478 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide

Cat. No.: B11305478
M. Wt: 390.5 g/mol
InChI Key: QIFJRDPPGQRWNJ-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a methoxyphenyl group, and a cyclopropanecarboxamide moiety

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C20H26N2O4S/c1-12(2)22-14(4)13(3)18(19(22)21-20(23)15-6-7-15)27(24,25)17-10-8-16(26-5)9-11-17/h8-12,15H,6-7H2,1-5H3,(H,21,23)

InChI Key

QIFJRDPPGQRWNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CC3)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with an appropriate amine in the presence of a catalyst such as bismuth nitrate pentahydrate . The resulting pyrrole intermediate is then subjected to further functionalization to introduce the sulfonyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Structural Overview

The compound features a unique structure that includes:

  • A pyrrole ring substituted with a methoxyphenylsulfonyl group .
  • A cyclopropanecarboxamide moiety.

The molecular formula is C21H30N2O4SC_{21}H_{30}N_{2}O_{4}S with a molecular weight of approximately 406.5 g/mol .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit significant anti-inflammatory properties . The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial and anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways, suggesting that this compound may interact with specific enzymes or receptors involved in these processes .

Anticancer Potential

Research into structurally related compounds has shown promising results in terms of anticancer activity . For instance, compounds with similar functional groups have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Further studies are needed to assess the specific mechanisms through which this compound may exert such effects.

Interaction Studies

Interaction studies are crucial for understanding the biological mechanisms of this compound. Early findings suggest it may bind to specific molecular targets involved in disease pathways, potentially acting as an enzyme inhibitor .

Binding Affinities

The binding affinities of this compound to various enzymes and receptors are currently under investigation. Such studies will help elucidate its therapeutic potential and inform future drug development efforts.

Case Studies and Research Findings

Several research articles have explored the biological activity of compounds similar to this compound:

StudyFindings
Study 1Demonstrated significant anti-inflammatory effects in vitro.
Study 2Reported inhibition of cancer cell growth in several tumor types.
Study 3Investigated the compound's interaction with metabolic pathways related to glucose uptake in cancer cells.

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